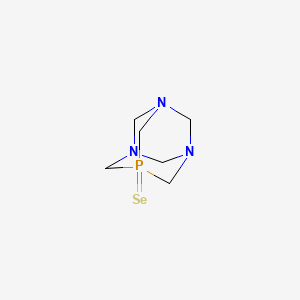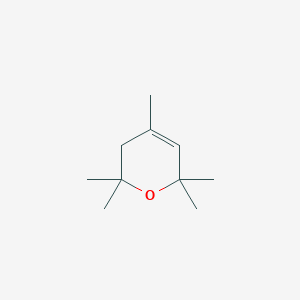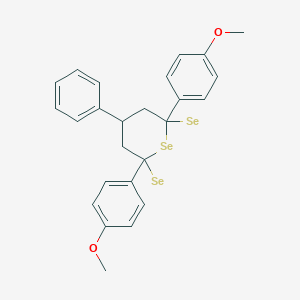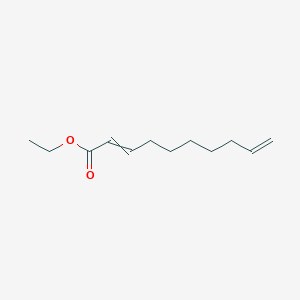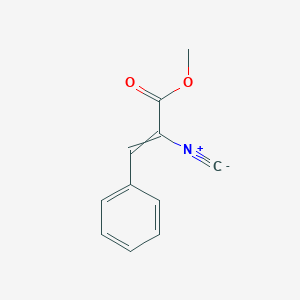acetate CAS No. 80999-53-7](/img/structure/B14433018.png)
Ethyl [(1-cyanonaphthalen-2-yl)amino](oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a cyano group attached to the naphthalene ring and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate typically involves the reaction of 2-aminonaphthalene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl (1-cyanonaphthalen-2-yl)aminoacetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl (1-cyanonaphthalen-2-yl)aminoacetate: shares similarities with other naphthalene derivatives such as 2-aminonaphthalene and naphthoquinone.
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol have similar structures but differ in their functional groups.
Uniqueness
Unique Structure: The presence of both a cyano group and an ethyl ester group in Ethyl (1-cyanonaphthalen-2-yl)aminoacetate makes it unique among naphthalene derivatives.
Versatility: Its ability to undergo various chemical reactions and its potential biological activity make it a versatile compound for research and industrial applications.
特性
CAS番号 |
80999-53-7 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
ethyl 2-[(1-cyanonaphthalen-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)14(18)17-13-8-7-10-5-3-4-6-11(10)12(13)9-16/h3-8H,2H2,1H3,(H,17,18) |
InChIキー |
AMWPTWFECYHWPK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


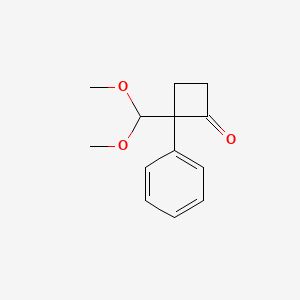

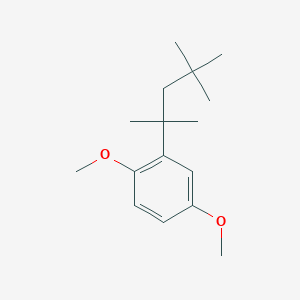
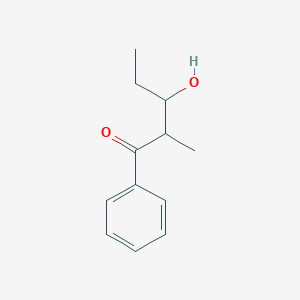
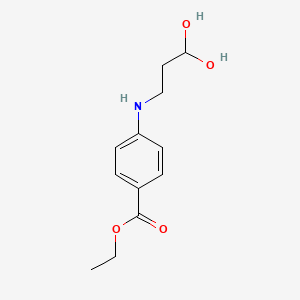
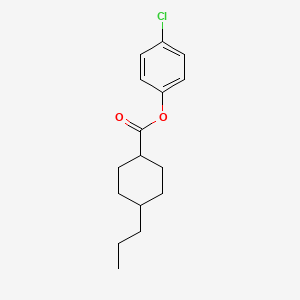
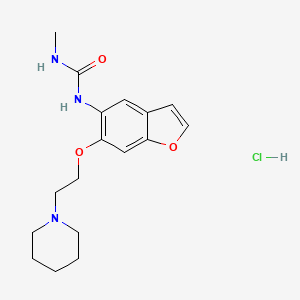
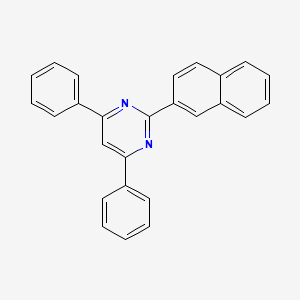
![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)
